5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide
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Overview
Description
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.383. The purity is usually 95%.
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Scientific Research Applications
Novel Metabolites from Endophytic Fungi
- Study on Secondary Metabolites : Research identified new metabolites from the endophytic fungus Botryosphaeria dothidea, showing antimicrobial, antioxidant, and cytotoxic activities. These findings illustrate how compounds from biological sources can be explored for various scientific applications, including drug discovery (Jian Xiao et al., 2014).
Novel Synthesis of Nicotinamide Derivatives
- Antitumor Properties : A variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides were synthesized, showing significant in vitro antitumor properties. This work demonstrates the chemical synthesis process's importance in developing new compounds with potential scientific applications, including cancer treatment (A. S. Girgis et al., 2006).
Development of Dynamin GTPase Inhibitors
- Inhibition of Dynamin GTPase : A study focused on the development of inhibitors for dynamin GTPase, highlighting the role of chemical compounds in studying and potentially regulating cellular processes critical for understanding diseases and developing new therapeutic strategies (C. Gordon et al., 2013).
Mechanism of Action
Target of Action
The compound contains a3-methyldiazirin-3-yl group , which is known to undergo thermal decomposition . This suggests that the compound may interact with its targets through a similar mechanism.
Mode of Action
The presence of the3-methyldiazirin-3-yl group suggests that the compound may undergo thermal decomposition to interact with its targets . The reactions are unimolecular and fit linear Arrhenius plots . The major products are the alkenes derived from the corresponding carbenes .
Biochemical Pathways
The thermal decomposition of the3-methyldiazirin-3-yl group could potentially affect various biochemical pathways depending on the nature of the targets and the cellular context .
Pharmacokinetics
The presence of the3-methyldiazirin-3-yl group suggests that the compound may have unique pharmacokinetic properties related to its thermal decomposition .
Result of Action
The thermal decomposition of the3-methyldiazirin-3-yl group could potentially lead to various effects depending on the nature of the targets and the cellular context .
Action Environment
The action of EN300-7462042 may be influenced by various environmental factors. For instance, the thermal decomposition of the 3-methyldiazirin-3-yl group suggests that temperature could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-[3-(3-methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-6-11-16-13(20)8-5-7-12-17-14(21)9-10-15(2)18-19-15/h1H,4-12H2,2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSZNJNLIQHVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCCCC(=O)NCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402830-26-4 |
Source
|
Record name | 5-[3-(3-methyl-3H-diazirin-3-yl)propanamido]-N-(pent-4-yn-1-yl)pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.